1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-3-methylisoquinoline;hydrochloride
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Overview
Description
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-3-methylisoquinoline;hydrochloride is a complex organic compound with a unique structure that includes multiple methoxy groups and an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-3-methylisoquinoline;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the use of 3,4-dimethoxybenzaldehyde and 6,7-dimethoxy-3-methylisoquinoline as starting materials. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-3-methylisoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane, ethanol). Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-3-methylisoquinoline;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-3-methylisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but a different core structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with a similar phenyl group but different functional groups and core structure.
Uniqueness
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-3-methylisoquinoline;hydrochloride is unique due to its isoquinoline core and multiple methoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
20225-93-8 |
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Molecular Formula |
C20H22ClNO4 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methylisoquinoline;hydrochloride |
InChI |
InChI=1S/C20H21NO4.ClH/c1-12-8-14-10-18(24-4)19(25-5)11-15(14)20(21-12)13-6-7-16(22-2)17(9-13)23-3;/h6-11H,1-5H3;1H |
InChI Key |
COVLRRMRCUXACA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2C(=N1)C3=CC(=C(C=C3)OC)OC)OC)OC.Cl |
Origin of Product |
United States |
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